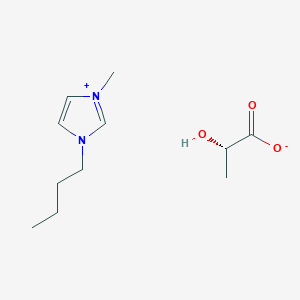

1-Butyl-3-methylimidazolium (L)-lactate

Overview

Description

1-Butyl-3-methylimidazolium (L)-lactate is an ionic liquid composed of the 1-butyl-3-methylimidazolium cation and the (L)-lactate anion. Ionic liquids are salts that are liquid at room temperature and are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances. These properties make them attractive for various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium (L)-lactate, also known as bmim lactate, is an ionic liquid. Its primary targets are biopolymers such as lignocellulosic biomass . Ionic liquids have the unique ability to dissolve and fractionate these biopolymers, making them useful in the development of green biorefining technologies .

Mode of Action

The bmim lactate interacts with its targets by breaking down their structure and solubilizing them . This interaction is facilitated by the ionic nature of bmim lactate, which allows it to have high reactivity with the cation and anion devoid of molecular solvation shells .

Biochemical Pathways

It is known that the compound can cause significant conformational changes in its targets . For instance, it can induce phase changes in 1-butyl-3-methylimidazolium nitrate, another ionic liquid .

Pharmacokinetics

It is known that the compound’s thermal stability can be affected by the accumulation of thermal degradation products . This can lead to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .

Result of Action

The action of bmim lactate results in the dissolution and fractionation of biopolymers . This allows for the development of green biorefining technologies . Prolonged treatment at elevated temperatures can cause the partial degradation of the ionic liquid .

Action Environment

The action, efficacy, and stability of bmim lactate can be influenced by environmental factors such as temperature . For example, X-ray diffraction and Raman spectroscopy of 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K show evidence of two different polymorphs and significant temperature-dependent conformational changes .

Preparation Methods

Synthetic Routes and Reaction Conditions

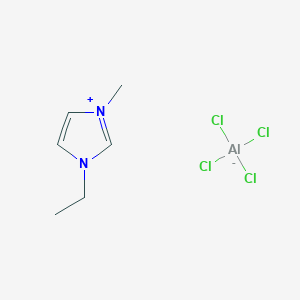

The synthesis of 1-butyl-3-methylimidazolium (L)-lactate typically involves the reaction of 1-butyl-3-methylimidazolium chloride with sodium (L)-lactate. The reaction is carried out in an aqueous medium, and the product is extracted using an organic solvent. The reaction conditions include maintaining a temperature of around 60°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous stirring to ensure uniformity. The product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-methylimidazolium (L)-lactate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazolium cation can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an aqueous or alcoholic medium.

Substitution: Nucleophiles such as halides or alkoxides in an organic solvent.

Major Products Formed

Oxidation: The major products include carboxylic acids and aldehydes.

Reduction: The major products are alcohols and amines.

Substitution: The products depend on the nucleophile used but typically include substituted imidazolium salts.

Scientific Research Applications

1-Butyl-3-methylimidazolium (L)-lactate has a wide range of scientific research applications:

Chemistry: Used as a solvent for various chemical reactions, including catalysis and synthesis.

Biology: Employed in the extraction and purification of biomolecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in processes such as electroplating, polymerization, and as a lubricant.

Comparison with Similar Compounds

Similar Compounds

- 1-Butyl-3-methylimidazolium chloride

- 1-Butyl-3-methylimidazolium acetate

- 1-Butyl-3-methylimidazolium nitrate

Uniqueness

1-Butyl-3-methylimidazolium (L)-lactate is unique due to its combination of the imidazolium cation and the (L)-lactate anion, which imparts specific properties such as enhanced biocompatibility and biodegradability. This makes it particularly suitable for applications in biological and medical fields, where other ionic liquids may not be as effective or safe.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C3H6O3/c1-3-4-5-10-7-6-9(2)8-10;1-2(4)3(5)6/h6-8H,3-5H2,1-2H3;2,4H,1H3,(H,5,6)/q+1;/p-1/t;2-/m.0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFFKUDZLZREEX-WNQIDUERSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C=C[N+](=C1)C.C[C@@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301044521 | |

| Record name | 1-Butyl-3-methylimidazolium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878132-20-8 | |

| Record name | 1H-Imidazolium, 3-butyl-1-methyl-, (2S)-2-hydroxypropanoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-3-methylimidazolium L-lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301044521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

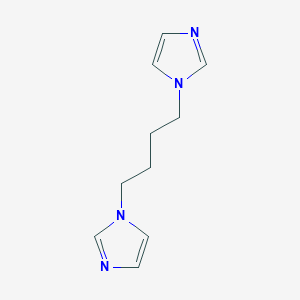

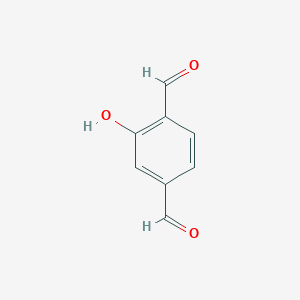

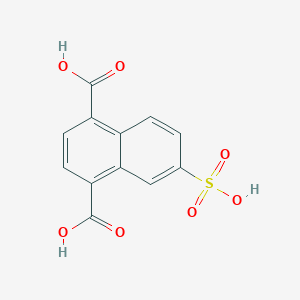

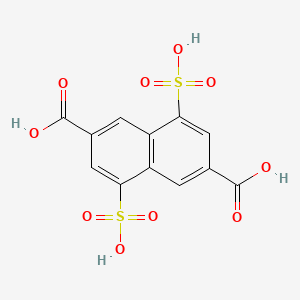

Feasible Synthetic Routes

Q1: What are the applications of 1-Butyl-3-methylimidazolium (L)-lactate in biocatalysis?

A1: this compound has shown promise as a co-solvent in biphasic systems for biocatalytic reactions. Specifically, research indicates its ability to enhance the activity of 3α-hydroxysteroid dehydrogenase in the reductive production of steroids. [] This suggests its potential use in improving the efficiency of biocatalytic processes for steroid synthesis.

Q2: Can this compound be used as a green catalyst?

A2: Yes, studies demonstrate that this compound can function as a green catalyst in organic synthesis. For example, it effectively catalyzes the Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidines, under microwave irradiation without the need for additional solvents. [] This approach offers a more environmentally friendly alternative compared to traditional methods using volatile organic solvents.

Q3: How does this compound enhance microwave-assisted drug delivery?

A3: this compound exhibits properties that make it suitable as a microwave sensitizer in drug delivery systems. Research demonstrates its incorporation into nanoparticles containing the chemotherapeutic drug doxorubicin. [] Upon exposure to microwave irradiation, these nanoparticles release the drug specifically at the tumor site, highlighting its potential in enhancing targeted cancer therapy.

Q4: What are the advantages of using this compound in a synergistic cascade strategy for cancer treatment?

A4: Combining this compound with mild hyperthermia and a smart drug delivery system shows promise in treating triple-negative breast cancer (TNBC). [] The compound acts as a microwave sensitizer within nanoparticles loaded with the chemotherapeutic drug paclitaxel. The synergistic effect of mild hyperthermia and microwave irradiation triggers the controlled release of the drug from the nanoparticles while simultaneously enhancing drug delivery and efficacy by modifying the tumor microenvironment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![zinc;1-(5-cyanopyridin-2-yl)-3-[(1S,2S)-2-(6-fluoro-2-hydroxy-3-propanoylphenyl)cyclopropyl]urea;diacetate](/img/structure/B3069493.png)

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)